N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
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Overview
Description
The compound “N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methylphenyl)ethanediamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a chlorophenyl group and a methylphenyl group through an ethanediamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the chlorophenyl group, and the methylphenyl group would all contribute to its overall structure . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring, for example, is known to participate in various chemical reactions. The chloro group on the phenyl ring could potentially be substituted with other groups in a nucleophilic aromatic substitution reaction .Scientific Research Applications
Electrochemical and Electrochromic Properties
Research highlights the synthesis and characterization of novel monomers and their polymers for potential electrochemical and electrochromic applications. For instance, studies on donor-acceptor type monomers and their electropolymerization reveal their capability to undergo well-defined oxidation and reduction processes, exhibiting significant optical contrasts and color changes under different applied potentials. These findings suggest the potential use of similar compounds in electrochromic devices and sensors (Hu et al., 2013).
Antimicrobial Activities
Another line of research explores the antimicrobial properties of thiazole and fused thiazole derivatives. Compounds synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have shown in vitro antimicrobial activity against bacterial and fungal isolates, including Escherichia coli and Aspergillus fumigatus. This indicates the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Agents
Thiazolyl(hydrazonoethyl)thiazoles have been studied for their potential as anti-breast cancer agents. The synthesis of these compounds through microwave-assisted one-pot reactions and their subsequent evaluation against MCF-7 tumor cells have revealed promising activities, suggesting their potential in cancer therapy (Mahmoud et al., 2021).
Corrosion Inhibition
Studies on the corrosion inhibition performance of thiazole and thiadiazole derivatives against the corrosion of iron have utilized quantum chemical parameters and molecular dynamics simulations. These studies provide insights into the interaction mechanisms between these compounds and metal surfaces, indicating their potential application in corrosion prevention (Kaya et al., 2016).
Photocyclization and Photochromic Properties
Research into thermally irreversible and fatigue-resistant photochromic properties of bis(benzo[b]thiophen-3-yl)ethene derivatives showcases their ability to undergo reversible photocyclization, producing stable colored forms. This property is of interest for developing materials with photoresponsive behaviors (Uchida et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-3-2-4-16(11-13)23-19(26)18(25)22-10-9-17-12-27-20(24-17)14-5-7-15(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIIJKDFLRHMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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